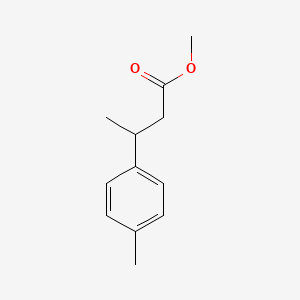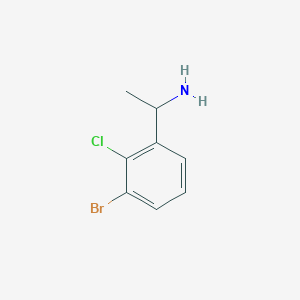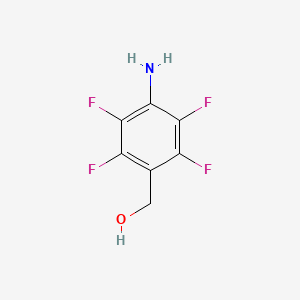
3-Methoxy-2-methylphenyl Isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-2-methylphenyl Isothiocyanate is an organic compound with the molecular formula C9H9NOS. It is a derivative of isothiocyanate, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a phenyl ring, along with an isothiocyanate group (-N=C=S). This compound is known for its applications in organic synthesis and its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methylphenyl Isothiocyanate typically involves the reaction of 3-methoxy-2-methylphenylamine with thiophosgene (CSCl2) or other suitable reagents like phenyl chlorothionoformate. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group.
-
Using Thiophosgene
Reaction: 3-methoxy-2-methylphenylamine + CSCl2 → this compound
Conditions: The reaction is usually performed in an inert atmosphere (e.g., nitrogen) and at low temperatures to prevent side reactions.
-
Using Phenyl Chlorothionoformate
Reaction: 3-methoxy-2-methylphenylamine + Phenyl Chlorothionoformate → this compound
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The choice of reagents and reaction conditions is crucial to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-2-methylphenyl Isothiocyanate undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Reaction: R-NH2 + R’-N=C=S → R-NH-C(=S)-NHR’
Conditions: Typically carried out in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
-
Addition Reactions: : The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Reaction: R-H + R’-N=C=S → R-NH-C(=S)-R’
Conditions: Often performed at room temperature or slightly elevated temperatures.
Common Reagents and Conditions
Reagents: Amines, alcohols, thiols, etc.
Conditions: Reactions are usually carried out in organic solvents under mild conditions to prevent decomposition of the isothiocyanate group.
Major Products Formed
Thioureas: Formed by the reaction with amines.
Thiocarbamates: Formed by the reaction with alcohols.
Dithiocarbamates: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-2-methylphenyl Isothiocyanate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methoxy-2-methylphenyl Isothiocyanate involves its ability to react with nucleophiles, such as amino acids and proteins, through the isothiocyanate group. This reactivity allows it to modify biological molecules and potentially disrupt cellular processes. The compound can target specific enzymes and proteins, leading to inhibition or activation of various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl Isothiocyanate: Lacks the methoxy and methyl groups, making it less specific in its reactivity.
4-Methoxyphenyl Isothiocyanate: Similar structure but with the methoxy group at the para position, leading to different reactivity and properties.
2,6-Dichlorophenyl Isothiocyanate: Contains chlorine atoms, which significantly alter its chemical behavior and biological activity.
Uniqueness
3-Methoxy-2-methylphenyl Isothiocyanate is unique due to the presence of both methoxy and methyl groups on the phenyl ring. These substituents influence its reactivity and make it a valuable compound for specific synthetic and biological applications.
Eigenschaften
Molekularformel |
C9H9NOS |
|---|---|
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
1-isothiocyanato-3-methoxy-2-methylbenzene |
InChI |
InChI=1S/C9H9NOS/c1-7-8(10-6-12)4-3-5-9(7)11-2/h3-5H,1-2H3 |
InChI-Schlüssel |
YFYMWMXMFRNALE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1OC)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13682720.png)

![3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13682737.png)

![2,4-Dihydro-1H-benzo[f]isochromene](/img/structure/B13682748.png)
![Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682753.png)

![5-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B13682772.png)



![7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13682792.png)
